molecular formula C11H12F2O3 B1371400 Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate

Cat. No. B1371400
M. Wt: 230.21 g/mol
InChI Key: IJAFUGGGBHSCAW-UHFFFAOYSA-N
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Patent
US08008525B2

Procedure details

To a solution of ethyl 3,5-difluoro-4-(methoxymethoxy)benzenepropanoate (2.3 g, 8.4 mmol) in ethanol (12 mL) was added hydrochloric acid (0.5 mL), and the mixture was stirred at 50° C. for 1 hour. After the reaction solution was returned to room temperature, water was added thereto, and the reaction mixture was extracted with ethyl acetate. The extract was washed with water, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=9:1 to 1:1) to give the title compound (1.7 g, yield 88%).
Name
ethyl 3,5-difluoro-4-(methoxymethoxy)benzenepropanoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:5]=[C:6]([F:12])[C:7]=1[O:8]COC.Cl.O>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:5]=[C:6]([F:12])[C:7]=1[OH:8]

Inputs

Step One
Name
ethyl 3,5-difluoro-4-(methoxymethoxy)benzenepropanoate
Quantity
2.3 g
Type
reactant
Smiles
FC=1C=C(C=C(C1OCOC)F)CCC(=O)OCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=9:1 to 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1O)F)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.